molecular formula C11H10N4O2 B13899755 N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine CAS No. 61963-87-9

N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine

Cat. No.: B13899755
CAS No.: 61963-87-9
M. Wt: 230.22 g/mol
InChI Key: ZAUNDGHWOMEVPW-UHFFFAOYSA-N
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Description

N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine is a heterocyclic compound that features both pyridine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 2-amino-6-methylpyridine followed by subsequent functional group transformations to introduce the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Methylpyridin-2-yl)-3-nitropyridin-2-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of a nitro group and a pyridine ring makes it a versatile intermediate for various synthetic applications.

Properties

CAS No.

61963-87-9

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

6-methyl-N-(3-nitropyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H10N4O2/c1-8-4-2-6-10(13-8)14-11-9(15(16)17)5-3-7-12-11/h2-7H,1H3,(H,12,13,14)

InChI Key

ZAUNDGHWOMEVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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